5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one
Description
5-Chloro-3-isopentylbenzo[d]oxazol-2(3H)-one is a benzoxazolone derivative featuring a chlorine substituent at position 5 of the aromatic ring and an isopentyl (3-methylbutyl) group at position 3 of the oxazolone ring.
Properties
IUPAC Name |
5-chloro-3-(3-methylbutyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(2)5-6-14-10-7-9(13)3-4-11(10)16-12(14)15/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNVDVIWFPQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)Cl)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-aminobenzoic acid with isopentyl isocyanate under suitable conditions to form the desired benzoxazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Synthesis of 5-Chloro-3-isopentylbenzo[d]oxazol-2(3H)-one
The synthesis of this compound typically involves the reaction of substituted phenols with isocyanates or other electrophiles, often employing techniques such as microwave-assisted synthesis for efficiency. The general reaction pathway includes:
- Starting Materials : Substituted phenols, isocyanates.
- Reaction Conditions : Varying temperatures, solvents, and catalysts to optimize yield and purity.
- Characterization Techniques : Structural confirmation through IR, NMR, and mass spectrometry.
Biological Activities
This compound has been studied for its diverse pharmacological effects:
A. Antimicrobial Properties
Benzoxazole derivatives are known for their antimicrobial activity against various bacterial and fungal strains. Studies have shown that compounds in this class can inhibit the growth of pathogens, making them candidates for developing new antibiotics.
B. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been tested in vivo using models such as carrageenan-induced paw edema in mice, showing marked inhibition compared to control groups . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation .
C. Anticancer Activity
Recent studies have highlighted the antiproliferative effects of benzoxazole derivatives on cancer cell lines. For instance, compounds similar to this compound have demonstrated potential in inhibiting tumor growth by inducing apoptosis in cancer cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their efficacy against various cancer types.
Case Studies
Several studies have documented the synthesis and evaluation of this compound and its analogs:
A. Study on Analgesic and Anti-inflammatory Activities
In a study focused on new derivatives synthesized via Mannich reaction, compounds were tested for analgesic and anti-inflammatory activities using established animal models. Results indicated that these derivatives exhibited significant pain relief comparable to standard analgesics like indomethacin .
B. Evaluation of Antiproliferative Effects
Another research effort evaluated the antiproliferative effects of various benzoxazole derivatives against human cancer cell lines (e.g., MCF7 for breast cancer). The findings revealed that certain modifications led to enhanced cytotoxicity, indicating a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Analogs and Modifications:
5-Chloro-3-(2-oxo-2-phenylethyl)-1,3-benzoxazol-2(3H)-one (): Structure: Phenylethyl ketone substituent at position 3. Molecular Weight: 287.705 g/mol (C₁₅H₁₀ClNO₃). Properties: Higher molecular weight and aromaticity compared to the isopentyl derivative, likely reducing solubility in polar solvents .
3-Benzhydryl-5-chloro-6-((2-chlorophenyl)(phenyl)methyl)benzo[d]oxazol-2(3H)-one (): Structure: Bulky benzhydryl and chlorophenyl groups at positions 3 and 4. Melting Point: 186–188 °C.
Table 1: Physicochemical Comparison
*Estimated based on structural formulas.
Spectroscopic Characterization
1H-NMR Signatures :
- Isopentyl Group : Protons appear as multiplet (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and triplet (δ 2.2–2.5 ppm for CH₂ adjacent to oxygen).
- Benzhydryl Derivatives : Aromatic protons (δ 6.7–8.0 ppm) and singlet for benzhydryl CH (δ ~5.5 ppm) .
- Phenylethyl Derivative () : Aromatic protons (δ 7.2–7.8 ppm) and ketone-related protons (δ 3.8–4.2 ppm) .
IR Spectroscopy :
Stability and Toxicity Considerations
- Chlorinated Derivatives : Chlorine increases stability against oxidation but may pose environmental persistence concerns.
- Isopentyl vs. Methyl Groups : The isopentyl chain’s hydrophobicity may improve metabolic stability compared to methyl groups but could increase bioaccumulation risks .
Biological Activity
5-Chloro-3-isopentylbenzo[d]oxazol-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antiproliferative, antibacterial, analgesic, and anti-inflammatory activities, supported by relevant case studies and research findings.
1. Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzo[d]oxazol-2(3H)-one, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
The antiproliferative activity is primarily attributed to the inhibition of key signaling pathways associated with cancer proliferation, particularly the mutant EGFR/BRAF pathways. In a study assessing several derivatives, compounds were evaluated for their growth inhibition in cancer cell lines, revealing notable GI50 values ranging from 29 nM to 78 nM .
1.2 Case Study
In a specific investigation, the compound demonstrated potent inhibitory effects on the LOX-IMVI melanoma cell line with an IC50 value of 0.96 µM, significantly outperforming staurosporine (IC50 = 7.10 µM) as a control . This highlights the potential of this compound as a lead compound in anticancer drug development.
2. Antibacterial Activity
The compound has also been screened for antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA).
2.1 Results
In preliminary tests, certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as ≤ 0.25 µg/mL against MRSA, indicating strong antibacterial activity without significant cytotoxic effects on human cells .
3. Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory potential of this compound has been investigated using various models.
3.1 Experimental Models
In vivo studies using the carrageenan-induced hind paw edema model in mice demonstrated significant anti-inflammatory activity. Compounds tested showed marked inhibition compared to control groups .
3.2 Analgesic Testing
Analgesic efficacy was evaluated via tail-flick and hot-plate tests, with results indicating substantial pain relief comparable to established analgesics like indomethacin .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
